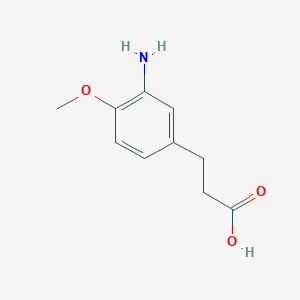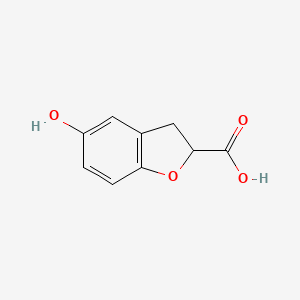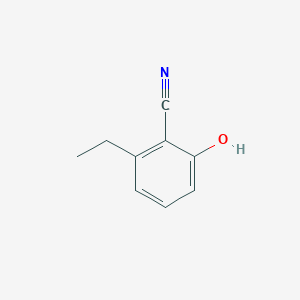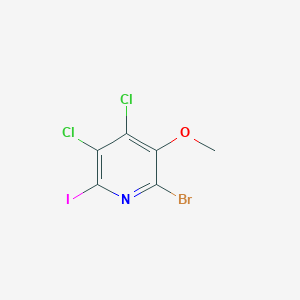![molecular formula C14H25NO4 B1375734 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid CAS No. 1334495-20-3](/img/structure/B1375734.png)
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid
Descripción general
Descripción
“3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid” is a chemical compound with the molecular formula C14H25NO4 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” has been determined by various methods including X-ray diffraction and density functional theory (DFT) calculations .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 271.36 g/mol . The compound’s InChI code is "1S/C14H25NO4/c1-10(8-12(16)17)11-6-5-7-15(9-11)13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,17)" .
Aplicaciones Científicas De Investigación
Chemical Structure and Conformation
- A study described the conformation of a dipeptide containing pipecolic acid (piperidine-2-carboxylic acid), highlighting the importance of the tert-butoxycarbonyl group in the molecule's structure (Didierjean et al., 2002).
Synthetic Routes and Applications
- Research on synthesizing spiro[indole-3,4′-piperidin]-2-one systems from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid revealed potential applications in creating complex molecular structures (Freund & Mederski, 2000).
- A paper discussed the synthesis of orthogonally protected 4,5-diamino-3-hydroxypentanoic acids, useful for creating edeine analogs, indicating the versatility of tert-butoxycarbonyl groups in peptide synthesis (Czajgucki et al., 2003).
Catalysis
- A study focused on cis-2,6-bis-(methanolate)-piperidine oxovanadium(V) complexes, demonstrating their utility as catalysts for oxidative cyclization of alkenols. This highlights potential applications in organic synthesis and catalysis (Dönges et al., 2014).
Asymmetric Synthesis
- Research on asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and related compounds illustrates the role of tert-butoxycarbonyl groups in stereochemistry and molecule construction (Xue et al., 2002).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to target myocardin-related transcription factor a (mrtf-a), which plays a critical role in epithelial-mesenchymal transition (emt) .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit mrtf-a, thereby suppressing several pathological processes .
Biochemical Pathways
Inhibition of mrtf-a, as seen with similar compounds, can affect pathways related to emt .
Result of Action
Similar compounds have been shown to suppress pathological processes such as cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Análisis Bioquímico
Biochemical Properties
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes, thereby influencing their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects are essential for understanding the compound’s potential in therapeutic applications and its impact on cellular health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. Understanding these molecular mechanisms is crucial for developing targeted therapies and predicting the compound’s effects in different biological contexts .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. For instance, the compound may degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound may result in changes in cellular function, such as altered gene expression or metabolic activity. These temporal effects are essential for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses may result in significant changes in cellular function or even toxicity. Understanding these dosage effects is crucial for determining the compound’s therapeutic window and potential adverse effects. Additionally, threshold effects may be observed, where a specific dosage is required to elicit a response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound may be metabolized by specific enzymes, leading to the production of metabolites that can further influence cellular function. Understanding these metabolic pathways is essential for predicting the compound’s effects and potential interactions with other drugs .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation. For instance, it may be transported into cells via specific transporters and accumulate in certain cellular compartments. These transport and distribution patterns are essential for predicting the compound’s efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding its subcellular localization is crucial for predicting its effects and potential therapeutic applications .
Propiedades
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-10(9-12(16)17)11-5-7-15(8-6-11)13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYWTYGEMCKQAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334495-20-3 | |
| Record name | 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Racemic-(1S,3S,4R)-2-Benzyl 1-Tert-Butyl 3-Ethyl 2-Azaspiro[Bicyclo[2.2.1]Heptane-7,4-Piperidine]-1,2,3-Tricarboxylate](/img/structure/B1375669.png)
![tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1375670.png)

![tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate](/img/structure/B1375672.png)


